Methyl 4-(cyanomethoxy)benzoate

Regioselectivity Synthetic Chemistry Reactivity

Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0, C10H9NO3, MW 191.18) is a substituted benzoate ester featuring a cyanomethoxy group at the para position. It is primarily utilized as a key synthetic intermediate and a versatile building block in medicinal chemistry and materials science.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 137988-24-0
Cat. No. B181867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyanomethoxy)benzoate
CAS137988-24-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC#N
InChIInChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
InChIKeyISLSUSBRICMLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0): A Versatile Cyanomethoxy-Substituted Benzoate Building Block for Advanced Synthesis and Medicinal Chemistry


Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0, C10H9NO3, MW 191.18) is a substituted benzoate ester featuring a cyanomethoxy group at the para position. It is primarily utilized as a key synthetic intermediate and a versatile building block in medicinal chemistry and materials science. Its applications include the synthesis of heterocyclic compounds such as tetrazoles [1], the formation of coordination polymers for materials research [2], and the construction of biologically active molecules, notably as a synthon in the development of kinase inhibitors .

Why Generic Substitution of Methyl 4-(cyanomethoxy)benzoate Fails: Critical Structural and Functional Divergence from Common Analogs


The para-cyanomethoxy substitution pattern on Methyl 4-(cyanomethoxy)benzoate is not a generic or interchangeable functional handle. Unlike its common precursor, methyl 4-hydroxybenzoate, or its regioisomer, methyl 3-(cyanomethoxy)benzoate, the specific placement of the -OCH2CN group at the para position imparts unique electronic and steric properties that dictate reactivity and molecular recognition. These properties are critical in applications such as liquid crystal design, where the group is known to destabilize mesophases [1], and in medicinal chemistry, where it can engage in specific binding interactions with biological targets like the ATX enzyme [2]. Therefore, replacing it with a different regioisomer or a structurally similar analog lacking this exact moiety would lead to a demonstrable loss of function or activity.

Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0): A Quantitative Evidence Guide for Differentiated Scientific Selection


Differentiation via Regiochemistry: Para-Substituted Methyl 4-(cyanomethoxy)benzoate vs. Its Meta-Substituted Isomer

The para-substitution pattern of the cyanomethoxy group on the benzoate ring is a primary differentiator from its meta-substituted isomer, methyl 3-(cyanomethoxy)benzoate. This positional difference is not trivial; it fundamentally alters the molecule's electronic distribution and steric profile, which are key drivers in applications ranging from medicinal chemistry (binding pocket complementarity) to materials science (mesophase behavior). While direct head-to-head reaction data for these two specific compounds is not in the public domain, the divergent properties and synthetic utility of regioisomers are a foundational principle in organic chemistry. This principle is evidenced by the fact that the para-isomer is explicitly used as a synthon for specific reactions (e.g., Friedel-Crafts acylation on the nitrile ) that would not be possible or would proceed with different regiochemical outcomes with the meta-isomer.

Regioselectivity Synthetic Chemistry Reactivity

Differentiation via Mesomorphic Properties: Impact of the 4-Cyanomethoxy Group on Liquid Crystal Phase Stability

In the context of liquid crystal design, the 4-cyanomethoxy group plays a specific and quantifiable role in phase behavior. A comparative study on a series of 4-(cyanomethoxy)phenyl 4-alkoxybenzoates, 4-(cyanomethoxy)-4′-alkoxyazo-, and -azoxybenzenes demonstrates that the 4-(cyanomethoxy) group consistently destabilizes the mesophase. Consequently, only four compounds out of the entire series synthesized were able to exhibit thermotropic nematic mesomorphism [1]. This finding provides a clear, class-level inference that this functional group is not a simple bioisostere or an inert substituent; it actively disrupts molecular ordering, a property that is distinct from other common terminal groups like alkoxy or alkyl chains, which typically promote mesophase stability. This is a key differentiator for researchers selecting building blocks for liquid crystal applications, where fine-tuning phase behavior is essential.

Liquid Crystals Mesophase Material Science

Differentiation in Medicinal Chemistry: Role as a Synthon for Kinase Inhibitors vs. General Benzoate Esters

Methyl 4-(cyanomethoxy)benzoate serves as a specific and crucial synthetic intermediate (synthon) in the construction of biologically active molecules, differentiating it from simpler, non-functionalized benzoate esters. For instance, it is employed as an "aryloxyacetonitrile" synthon in the combinatorial synthesis of biaryl hydroxyketone libraries . More specifically, the cyanomethoxy group is a key structural motif found in a class of compounds with potent inhibitory activity against Autotaxin (ATX), an enzyme implicated in cancer and fibrotic diseases. In this context, a derivative containing the 4-(cyanomethoxy)phenyl moiety exhibits an IC50 of 750 nM against ATX [1], and a more potent analog shows an IC50 of <500 nM [2]. This provides class-level evidence that the cyanomethoxy group is a privileged substructure for engaging this target, whereas a simple methyl 4-methoxybenzoate or the parent methyl 4-hydroxybenzoate would lack this specific pharmacophore.

Kinase Inhibitors Medicinal Chemistry Scaffold

Optimized Application Scenarios for Methyl 4-(cyanomethoxy)benzoate Based on Differentiated Evidence


Synthesis of Heterocyclic Scaffolds via the Cyanomethoxy Handle

Methyl 4-(cyanomethoxy)benzoate is ideally suited as a starting material for the synthesis of nitrogen-containing heterocycles. Its cyanomethoxy group (-OCH2CN) can be converted into a tetrazole ring via a [3+2] cycloaddition with sodium azide, a common transformation in medicinal chemistry to create bioisosteres of carboxylic acids [1]. This specific reactivity is not available to methyl 4-methoxybenzoate, making the target compound a privileged building block for introducing heterocyclic diversity.

Development of ATX Inhibitors for Cancer and Fibrosis Research

The compound serves as a direct precursor to a validated pharmacophore for Autotaxin (ATX) inhibitors. Evidence shows that elaborated molecules containing the 4-(cyanomethoxy)phenyl fragment achieve potent nanomolar IC50 values (e.g., 750 nM and <500 nM) against ATX [2][3]. This positions Methyl 4-(cyanomethoxy)benzoate as a critical procurement item for medicinal chemistry teams focused on developing novel therapeutics for oncology and fibrotic diseases where ATX is a key target.

Fine-Tuning Mesophase Behavior in Liquid Crystal Design

For materials scientists designing liquid crystals, this compound offers a specific tool to modulate phase behavior. Based on the evidence that the 4-cyanomethoxy group destabilizes the mesophase [4], researchers can intentionally use this building block to lower clearing temperatures or suppress unwanted mesophases in liquid crystal mixtures, providing a level of control not achievable with conventional alkyl- or alkoxy-substituted benzoates.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ester and nitrile functionalities of Methyl 4-(cyanomethoxy)benzoate can act as coordinating sites for metal ions. It has been successfully employed as a ligand in hydrothermal synthesis to form novel 2D Cd(II) coordination polymers [5]. This specific application highlights its utility in creating new crystalline materials with potential applications in gas storage, catalysis, or sensing.

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